(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid is an organic compound characterized by the presence of a methoxy group, a morpholinylmethyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst.
Aldol Condensation: The intermediate undergoes an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophiles.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the morpholinylmethyl group can enhance binding affinity to biological targets.
Comparison with Similar Compounds
(2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the morpholinylmethyl group, resulting in different chemical and biological properties.
(2E)-3-[4-morpholin-4-ylmethylphenyl]acrylic acid:
Uniqueness: (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid is unique due to the presence of both the methoxy and morpholinylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCBHFOYDOGHQV-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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